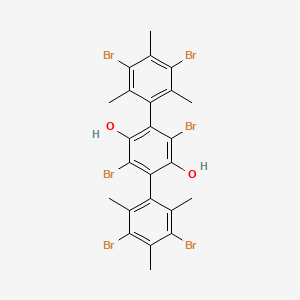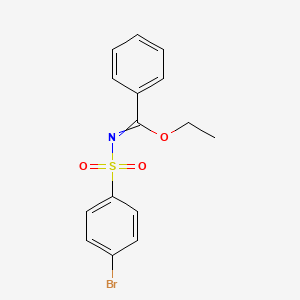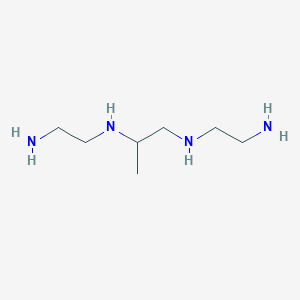
2-Methyl-4-oxopentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxopentanal is an organic compound with the molecular formula C6H10O2. It is an aldehyde with a ketone functional group, making it a unique compound with interesting chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxopentanal can be synthesized through several methods. One common method involves the oxidation of 2-methyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic dehydrogenation of 2-methyl-4-pentanol. This process involves passing the alcohol vapors over a catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction results in the formation of the desired aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-methyl-4-oxopentanoic acid.
Reduction: The compound can be reduced to 2-methyl-4-pentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: 2-Methyl-4-oxopentanoic acid.
Reduction: 2-Methyl-4-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxopentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxopentanal can be compared with other similar compounds, such as:
2-Methyl-4-pentanol: The alcohol precursor to this compound.
2-Methyl-4-oxopentanoic acid: The oxidized form of this compound.
4-Oxopentanal: A structurally similar compound with different substituents.
The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
23260-39-1 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 |
Clé InChI |
IDAHIBMEKOEBRG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
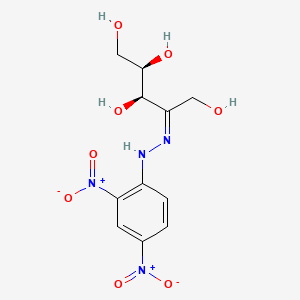

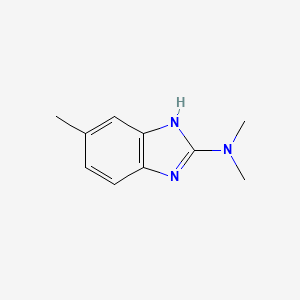

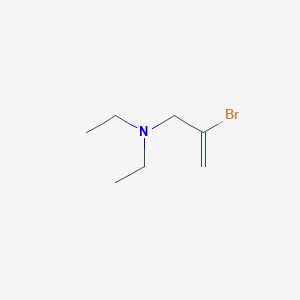
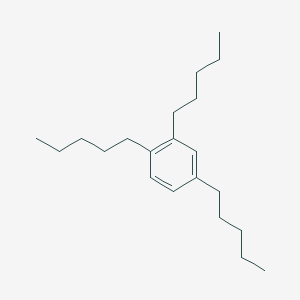
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

